molecular formula C16H20N4O3S B10985060 Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B10985060
M. Wt: 348.4 g/mol
InChI Key: LYNRLZQAJMVKHI-UHFFFAOYSA-N
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Description

Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound with a unique structure that includes a hexahydrocyclohepta[c]pyrazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multiple steps. The starting materials include ethyl acetate, thiazole, and hexahydrocyclohepta[c]pyrazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other similar compounds, such as:

    Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate: This compound shares a similar core structure but lacks the thiazole ring, which may result in different chemical and biological properties.

    Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, and the presence of the hexahydrocyclohepta[c]pyrazole ring in this compound may enhance its activity or selectivity.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound notable for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C16H20N4O3S
  • Molecular Weight: 348.4 g/mol
  • IUPAC Name: Ethyl 2-[2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate
  • Canonical SMILES: CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC3=C2CCCCC3

The compound features a unique structure that combines a hexahydrocyclohepta[c]pyrazole ring with a thiazole moiety. This structural diversity is believed to contribute to its varied biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The thiazole ring is known for its role in enhancing the antimicrobial efficacy of related compounds.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and modulation of signaling pathways.
  • Enzyme Inhibition : this compound may act as an enzyme inhibitor by binding to active sites of specific enzymes involved in metabolic pathways relevant to disease processes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes by occupying the active site or altering the enzyme conformation.
  • Receptor Modulation : this compound can modulate receptor activity by binding to specific sites on receptors involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of Ethyl {2-[...]} on HCT116 colon cancer cells:

  • IC50 Value : The IC50 was determined to be 0.66 µM.
  • Mechanism : The compound was found to inhibit RNA polymerase I and II activities crucial for cancer cell proliferation.

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus:

  • Results : The compound demonstrated significant inhibition zones compared to control antibiotics.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-[2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H20N4O3S/c1-2-23-13(21)8-10-9-24-16(17-10)18-15(22)14-11-6-4-3-5-7-12(11)19-20-14/h9H,2-8H2,1H3,(H,19,20)(H,17,18,22)

InChI Key

LYNRLZQAJMVKHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

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